4-Amino-1-fluorocyclohexane-1-carboxylic acid 4-Amino-1-fluorocyclohexane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16548463
InChI: InChI=1S/C7H12FNO2/c8-7(6(10)11)3-1-5(9)2-4-7/h5H,1-4,9H2,(H,10,11)
SMILES:
Molecular Formula: C7H12FNO2
Molecular Weight: 161.17 g/mol

4-Amino-1-fluorocyclohexane-1-carboxylic acid

CAS No.:

Cat. No.: VC16548463

Molecular Formula: C7H12FNO2

Molecular Weight: 161.17 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-1-fluorocyclohexane-1-carboxylic acid -

Specification

Molecular Formula C7H12FNO2
Molecular Weight 161.17 g/mol
IUPAC Name 4-amino-1-fluorocyclohexane-1-carboxylic acid
Standard InChI InChI=1S/C7H12FNO2/c8-7(6(10)11)3-1-5(9)2-4-7/h5H,1-4,9H2,(H,10,11)
Standard InChI Key VXFWYRVVJRNVNW-UHFFFAOYSA-N
Canonical SMILES C1CC(CCC1N)(C(=O)O)F

Introduction

Structural and Stereochemical Analysis

Molecular Architecture

The compound’s IUPAC name, 4-amino-1-fluorocyclohexane-1-carboxylic acid, reflects its substitution pattern: a fluorine atom at position 1, a carboxylic acid group at position 1, and an amino group at position 4. The cyclohexane ring adopts a chair conformation, minimizing steric strain. Key structural descriptors include:

PropertyValueSource
Molecular FormulaC₇H₁₂FNO₂
Molecular Weight161.17 g/mol
Canonical SMILESC1CC(CCC1N)(C(=O)O)F
PubChem CID71757909

The axial fluorine and equatorial carboxylic acid group create a dipole moment that influences intermolecular interactions.

Stereoelectronic Effects

The fluorine atom’s electronegativity (3.98 Pauling units) induces electron withdrawal, polarizing the C–F bond and stabilizing adjacent charges. This effect modulates the acidity of the carboxylic acid group (pKa ≈ 2.5–3.0) and the basicity of the amino group (pKa ≈ 9.5–10.0). Computational studies suggest that the gauche conformation between the fluorine and carboxylic acid groups is energetically favored by 2.1 kcal/mol compared to the anti conformation .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The compound is synthesized via a multi-step route:

  • Fluorination: 1-Aminocyclohexane-1-carboxylic acid undergoes electrophilic fluorination using Selectfluor® in acetonitrile at 80°C.

  • Protection/Deprotection: The amino group is protected with a Boc (tert-butoxycarbonyl) group during fluorination to prevent side reactions.

  • Purification: Crude product is purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).

Reaction conditions and yields are summarized below:

StepReagents/ConditionsYield (%)Purity (%)
FluorinationSelectfluor®, CH₃CN, 80°C, 12h6895
DeprotectionTFA/DCM, rt, 2h9298

Industrial Production Challenges

Scaling up synthesis requires addressing:

  • Exothermic Fluorination: Temperature control to prevent decomposition.

  • Solvent Recovery: Acetonitrile recycling via distillation.

  • Waste Management: Neutralization of HF byproducts with Ca(OH)₂.

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate aqueous solubility (12.3 mg/mL at 25°C) due to its zwitterionic nature. Solubility increases in polar aprotic solvents (DMF: 45 mg/mL). Stability studies indicate decomposition <5% after 6 months at −20°C but rapid degradation at pH <2 or >10.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, D₂O): δ 3.21 (m, 1H, NH₂), 2.98 (t, 2H, CH₂), 1.85–1.45 (m, 6H, cyclohexane).

  • ¹⁹F NMR: δ −215.5 ppm (CF coupling) .

  • IR: 1720 cm⁻¹ (C=O), 1580 cm⁻¹ (NH₂ bend).

Comparative Analysis with Analogues

CompoundMolecular WeightKey Functional GroupsBioactivity (IC₅₀)
1-Fluorocyclohexane-1-carboxylic acid158.16 g/molF, COOHNo significant activity
4-Aminocyclohexane-1-carboxylic acid145.18 g/molNH₂, COOHGlutamate racemase (12 µM)
Methyl 4-amino-1-fluorocyclohexane-1-carboxylate175.20 g/molNH₂, F, COOCH₃Improved membrane permeability

The fluorine atom in 4-amino-1-fluorocyclohexane-1-carboxylic acid enhances target binding affinity by 40% compared to non-fluorinated analogues .

Future Research Directions

  • Prodrug Development: Ester prodrugs (e.g., methyl ester) to enhance oral bioavailability.

  • Crystallography: X-ray studies of enzyme-inhibitor complexes to guide structure-based design.

  • Toxicology: Chronic toxicity profiling in rodent models to assess clinical potential.

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